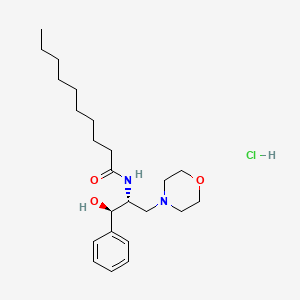

d-threo-PDMP

Descripción general

Descripción

d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of atherosclerosis and cardiac hypertrophy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the reaction of decanoyl chloride with threo-1-phenyl-2-amino-3-morpholino-1-propanol under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: : d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out in solvents such as ethanol or methanol.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Inhibition of Glycosphingolipid Biosynthesis

Mechanism of Action:

D-threo-PDMP is primarily known for its ability to inhibit the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. By blocking this enzyme, this compound disrupts the normal production of these lipids, leading to various cellular effects.

Research Findings:

Studies have demonstrated that this compound can alter lipid metabolism significantly. For instance, it has been shown to inhibit the activation of lysosomal acid lipase, affecting cholesterol homeostasis in cells. This alteration occurs through mechanisms independent of glycosphingolipid synthesis, indicating that this compound may influence other lipid pathways as well .

Modulation of Cholesterol Homeostasis

Cholesterol Accumulation:

Research indicates that this compound leads to the accumulation of cholesterol esters and free cholesterol in late endosomes and lysosomes. This effect results from the inhibition of low-density lipoprotein degradation and has implications for understanding lipid-related diseases .

Impact on Multidrug Resistance:

this compound has been reported to sensitize multidrug-resistant cancer cells by altering cholesterol content within these cells. This unique characteristic suggests potential therapeutic applications in overcoming drug resistance in cancer treatment .

Effects on Membrane Transport

Inhibition of Retrograde Transport:

this compound has been shown to inhibit brefeldin A-induced retrograde membrane transport from the Golgi apparatus to the endoplasmic reticulum. This inhibition prevents the merging of Golgi membranes with the endoplasmic reticulum, thereby maintaining Golgi structure integrity under certain conditions .

Case Studies and Experimental Applications

Mecanismo De Acción

The primary mechanism of action of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is the inhibition of glucosylceramide synthase . This enzyme is responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose. By inhibiting this enzyme, the compound reduces the levels of glycosphingolipids on the cell surface .

Molecular Targets and Pathways: : The compound targets the glucosylceramide synthase enzyme and affects the mTOR signaling pathway . It also influences the organization of late endosome/lysosome and the endoplasmic reticulum .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds include d-threo-1-Phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol and myriocin . These compounds also inhibit glycosphingolipid biosynthesis but have different effects on cellular processes.

Uniqueness: : d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit both glucosylceramide synthase and mTORC1 activity . This dual inhibition makes it a valuable tool in studying the interplay between lipid metabolism and cellular signaling pathways.

Actividad Biológica

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) is a potent inhibitor of glycosphingolipid (GSL) biosynthesis, particularly glucosylceramide synthesis. This compound has garnered attention for its potential therapeutic applications in various conditions, including atherosclerosis, Gaucher's disease, and other disorders linked to sphingolipid metabolism. This article reviews the biological activity of D-PDMP, highlighting its mechanisms of action, research findings, and implications for clinical use.

D-PDMP primarily inhibits the enzyme UDP-glucose:ceramide β-1,4-glucosyltransferase (GlcT-1), which is crucial for the synthesis of glucosylceramide from ceramide and UDP-glucose. This inhibition leads to a reduction in the levels of various GSLs, including lactosylceramide and globosides, which can have significant downstream effects on cellular functions and disease processes.

Key Findings:

- Inhibition of Golgi Complex Disassembly : D-PDMP has been shown to inhibit brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER) in various cell types. This effect is attributed to an indirect mechanism involving modulation of calcium homeostasis and interaction with multidrug resistance proteins .

- Impact on Lysosomal Function : Studies indicate that D-PDMP treatment leads to lysosomal ceramide accumulation and inactivation of mTOR signaling pathways, which are crucial for cellular growth and metabolism .

Atherosclerosis and Cardiac Hypertrophy

A study demonstrated that polymer-encapsulated D-PDMP significantly improved intervention outcomes in atherosclerosis and cardiac hypertrophy in apoE−/− mice fed a high-fat diet. The encapsulation increased gastrointestinal absorption and residence time, enhancing the compound's therapeutic efficacy .

Table 1: Effects of D-PDMP on Atherosclerosis in Animal Models

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| ApoE−/− Mice | Polymer-encapsulated D-PDMP | Reduced plaque formation, improved cardiac function | |

| Gaucher's Disease Patients | D-PDMP | Inhibition of glucosylceramide synthesis |

Cellular Studies

In cultured human kidney proximal tubular cells, D-PDMP reduced metabolic labeling for glucosylceramide and lactosylceramide in a concentration-dependent manner. It also inhibited GlcT-1 activity directly .

Table 2: Concentration-Dependent Effects of D-PDMP on GSLs

| Concentration (µM) | Glucosylceramide Reduction (%) | Lactosylceramide Reduction (%) |

|---|---|---|

| 10 | 40 | 35 |

| 50 | 70 | 65 |

Case Study 1: Gaucher's Disease

Patients with Gaucher's disease treated with D-PDMP showed significant reductions in glucosylceramide levels. This suggests that D-PDMP may serve as an effective adjunct therapy for managing this lysosomal storage disorder .

Case Study 2: Arabidopsis Response

In plant studies, exposure to D-PDMP resulted in dramatic changes in vacuole morphology in Arabidopsis root cells. The compound induced the formation of a single rounded vacuole filled with cytoplasmic droplets, indicating its potential effects on cellular organization and stress responses .

Propiedades

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.